molecular formula C20H22BF2NO4 B2801818 Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377607-45-7

Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B2801818
CAS No.: 2377607-45-7
M. Wt: 389.21
InChI Key: PEBTZBZQAGKOEW-UHFFFAOYSA-N
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Description

Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound characterized by its boronic ester and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a multi-step process. The initial step often includes the formation of the boronic ester through a reaction between a boronic acid and a diol under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: In biological research, Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can be used as a fluorescent probe or a molecular tag. Its unique structure allows for specific binding to biological targets, making it useful in imaging and diagnostic applications.

Medicine: . Its ability to interact with specific biological targets can be harnessed to create drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate biological processes and pathways, leading to the desired therapeutic or diagnostic effects.

Comparison with Similar Compounds

  • Benzyl (2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Uniqueness: Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate stands out due to its specific fluorine substitution pattern and the presence of both boronic ester and carbamate groups

Properties

IUPAC Name

benzyl N-[2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF2NO4/c1-19(2)20(3,4)28-21(27-19)14-10-15(22)17(23)16(11-14)24-18(25)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBTZBZQAGKOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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